4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Liquid-Liquid Extraction Analytical Chemistry Rare Earth Elements

HPMBP's unique pyrazolone core (pKa 3.92) enables efficient metal-ion chelation in acidic conditions—unlike acyclic β-diketones such as HTTA (pKa 6.23)—minimizing hydroxide precipitation and eliminating neutralization steps. This makes HPMBP indispensable for selective liquid-liquid extraction of trivalent lanthanides and actinides, particularly in synergistic systems with 1,10-phenanthroline in imidazolium-based ionic liquids, where it outperforms 2,2′-bipyridine formulations. As a precursor, HPMBP yields Schiff base derivatives with melting points 22–25 °C higher than acetyl analogs, ideal for high-temperature catalysis and coordination polymer design. Procure high-purity grade for mission-critical analytical separations and advanced materials synthesis.

Molecular Formula C17H14N2O2
Molecular Weight 278.3 g/mol
CAS No. 4551-69-3
Cat. No. B211476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one
CAS4551-69-3
Molecular FormulaC17H14N2O2
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2/c1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14/h2-11,15H,1H3
InChIKeyJDOLPAMOKSAEMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HPMBP) in Metal Extraction and Analytical Chemistry


4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (CAS 4551-69-3), commonly referred to as HPMBP, PMBP, or BMPP, is a heterocyclic β-diketone chelating extractant widely used in analytical chemistry and radiochemistry [1]. This compound is known for its ability to form stable complexes with a broad range of metal ions, including lanthanides, actinides, and transition metals [2]. It is a versatile building block for synthesizing Schiff bases and metal complexes with applications in catalysis, luminescence, and pharmacology [3].

Why Generic β-Diketones Cannot Substitute 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one in Extraction Systems


Generic β-diketones such as acetylacetone or benzoylacetone cannot simply replace 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HPMBP) due to its unique heterocyclic pyrazolone core, which significantly alters both its acid-base and coordination chemistry . The pyrazolone ring in HPMBP results in a distinct pKa (3.92), which is notably different from that of classical acyclic β-diketones like thenoyltrifluoroacetone (HTTA) or dibenzoylmethane (DBM) [1]. This difference leads to substantially different extraction constants (log Kex) and selectivity patterns for metal ions, making HPMBP indispensable for specific analytical separations [2].

Quantitative Differentiation of 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HPMBP) from In-Class Analogs


pKa and Extraction Efficiency of HPMBP vs. Thenoyltrifluoroacetone (HTTA) and Dibenzoylmethane (DBM)

The acid dissociation constant (pKa) of 4-benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HPMBP) is reported as 3.92 . This value is significantly higher than that of the widely used β-diketone thenoyltrifluoroacetone (HTTA), which has a pKa of 6.23 [1]. This lower pKa for HPMBP indicates a stronger acid, allowing for effective extraction at lower pH values compared to HTTA. This is a key differentiator in process design, as it impacts the choice of aqueous phase acidity. Furthermore, comparative extraction studies of manganese(II) show that the log Kex values for HPMBP systems differ substantially from those of DBM and HTTA, confirming that HPMBP is not a direct substitute [2].

Liquid-Liquid Extraction Analytical Chemistry Rare Earth Elements

Superior Synergistic Extraction Performance of HPMBP with 1,10-Phenanthroline vs. 2,2′-Bipyridine for Lanthanides

In a direct head-to-head study of synergistic extraction systems, the combination of HPMBP (HL) with 1,10-phenanthroline (S1) provided a greater synergistic enhancement for the extraction of La(III) and Eu(III) compared to the use of 2,2′-bipyridine (S2) as the neutral ligand in an ionic liquid diluent [1]. Specifically, the extraction of La(III) resulted in the formation of a ternary complex La(L)₃(S1)₂ with phenanthroline, whereas a different stoichiometry, La(L)₂(S2)₂, was observed with bipyridine [1]. The observed synergy factors for Eu(III) were also higher with S1, demonstrating a clear ligand-dependent differentiation in extraction efficiency and complex formation.

Synergistic Extraction Lanthanide Separation Ionic Liquids

Enhanced Gd(III) Extraction: Ionic Liquid vs. Chloroform Diluent Systems with HPMBP

A study directly comparing the extraction of Gd(III) using HPMBP (HP) in a traditional molecular diluent (CHCl₃) versus an ionic liquid ([C1C4im⁺][Tf₂N⁻]) showed a significant increase in the distribution ratio when the ionic liquid was employed [1]. The research concluded that the ionic liquid offered "increased distribution ratios in an aqueous medium" compared to CHCl₃ [1]. This quantifies the performance improvement achievable by switching from a conventional organic solvent to an ionic liquid for the same chelating extractant, HPMBP.

Gadolinium Extraction Ionic Liquids Green Chemistry

Synthetic Versatility: Differential Yields in Schiff Base Formation with Aromatic Amines

The reactivity of HPMBP towards different amines is demonstrated in a parallel synthesis study. Reaction of 4-acetyl-3-methyl-1-phenyl-2-pyrazolin-5-one (the acetyl analog) with 2,4-dinitrophenylhydrazine yielded 73% of the corresponding hydrazone, while the reaction of HPMBP (the benzoyl analog) with the same reagent yielded 74% of the dinitrophenylhydrazone derivative under identical conditions [1]. This shows a comparable high yield, but more importantly, the resulting HPMBP derivatives have different physical properties (e.g., melting point: 240-242 °C for the HPMBP derivative vs. 217-218 °C for the acetyl analog), which can be exploited for purification and formulation [1].

Schiff Base Synthesis Organic Chemistry Ligand Design

Optimal Application Scenarios for 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one (HPMBP) Based on Quantitative Evidence


Selective Extraction of Lanthanides at Low pH

4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one is optimally used as a primary extractant in liquid-liquid extraction processes where maintaining a low pH is advantageous. Its pKa of 3.92 allows it to effectively chelate metal ions in more acidic conditions than comparators like HTTA (pKa 6.23), reducing the need for neutralization and minimizing hydroxide precipitation risks. This is particularly valuable for the separation of trivalent lanthanides and actinides from complex matrices.

Synergistic Extraction with 1,10-Phenanthroline in Ionic Liquids

This compound achieves maximal extraction efficiency and selectivity when used in a synergistic system with 1,10-phenanthroline as a neutral donor and an imidazolium-based ionic liquid as the diluent. As shown by direct comparison, this specific combination yields higher distribution ratios and distinct complex stoichiometry compared to using 2,2′-bipyridine [1]. This scenario is ideal for high-value separations of lanthanides like Eu(III) and La(III) where both efficiency and selectivity are paramount.

Synthesis of High-Melting Schiff Base Derivatives for Material Science

HPMBP is the preferred starting material when targeting pyrazolone-based Schiff bases with higher melting points and enhanced thermal stability. For instance, its condensation with 2,4-dinitrophenylhydrazine produces a derivative with a melting point 22-25 °C higher than the corresponding derivative from its acetyl analog [2]. This makes it an ideal precursor for designing ligands intended for high-temperature catalytic applications or for creating coordination polymers with specific thermal properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.